8-tert-Butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 8-tert-Butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326812-52-5
VCID: VC11715045
InChI: InChI=1S/C22H31NO4/c1-21(2,3)17-11-13-22(14-12-17)23(18(15-27-22)20(25)26)19(24)10-9-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,25,26)
SMILES: CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3
Molecular Formula: C22H31NO4
Molecular Weight: 373.5 g/mol

8-tert-Butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326812-52-5

Cat. No.: VC11715045

Molecular Formula: C22H31NO4

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

8-tert-Butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326812-52-5

Specification

CAS No. 1326812-52-5
Molecular Formula C22H31NO4
Molecular Weight 373.5 g/mol
IUPAC Name 8-tert-butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C22H31NO4/c1-21(2,3)17-11-13-22(14-12-17)23(18(15-27-22)20(25)26)19(24)10-9-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,25,26)
Standard InChI Key BWOXITUZCGLNSO-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3
Canonical SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3

Introduction

Structural Elucidation and Molecular Features

Core Spirocyclic Framework

The compound’s defining feature is its 1-oxa-4-azaspiro[4.5]decane core, a bicyclic system where oxygen and nitrogen atoms occupy adjacent positions in a fused ring structure. The spiro junction at carbon 4 creates a rigid three-dimensional geometry, which is further stabilized by the tert-butyl group at position 8. This sterically demanding substituent enhances conformational stability and influences solubility profiles.

Functional Group Modifications

  • 3-Phenylpropanoyl Moiety: Attached to the azaspiro nitrogen, this aromatic ketone group introduces π-π stacking capabilities and potential sites for nucleophilic substitution.

  • Carboxylic Acid Terminus: The carboxylic acid at position 3 enables hydrogen bonding, salt formation, and participation in condensation reactions, making the compound a versatile intermediate.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name8-tert-Butyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Molecular FormulaC22H31NO4\text{C}_{22}\text{H}_{31}\text{NO}_4
Molecular Weight373.5 g/mol
Canonical SMILESCC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3
InChIKeyBWOXITUZCGLNSO-UHFFFAOYSA-N

Synthesis and Manufacturing Considerations

Multi-Step Synthetic Routes

The synthesis involves sequential ring-forming reactions:

  • Spiro Ring Construction: Cyclocondensation of a diol and amine precursor under acidic conditions generates the 1-oxa-4-azaspiro[4.5]decane scaffold.

  • Acylation: Introduction of the 3-phenylpropanoyl group via Schotten-Baumann acylation, leveraging the nucleophilicity of the secondary amine.

  • Carboxylic Acid Installation: Late-stage oxidation or hydrolysis of a pre-existing ester or nitrile group yields the final carboxylic acid functionality.

Challenges and Optimization

  • Steric Hindrance: The tert-butyl group complicates reactions at adjacent positions, necessitating elevated temperatures or polar aprotic solvents.

  • Regioselectivity: Ensuring selective acylation at the azaspiro nitrogen requires careful control of reaction stoichiometry .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in dichloromethane and dimethyl sulfoxide (DMSO) but poorly soluble in water due to hydrophobic tert-butyl and aromatic groups.

  • Stability: The spirocyclic framework confers resistance to thermal degradation up to 200°C, as evidenced by thermogravimetric analysis (TGA).

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals distinct signals for the tert-butyl singlet (δ 1.2 ppm), aromatic protons (δ 7.2–7.4 ppm), and carboxylic acid proton (δ 12.1 ppm).

  • Mass Spectrometry: ESI-MS displays a prominent [M+H]+^+ peak at m/z 374.5, consistent with the molecular weight.

CompoundApplicationReference
8-Oxa-2-azaspiro[4.5]decan-2-ylEnzyme inhibition (Vanin-1)
3-Hydroxy-1-oxa-8-azaspiro[4.5]decaneChiral resolving agents

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